N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features and diverse applications in various fields such as chemistry, biology, and medicine. The presence of the benzoxazinone moiety imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents to form the benzoxazinone core. One common method involves the reaction of anthranilic acid with acyl chlorides in the presence of a base such as triethylamine. The intermediate product is then cyclized using a cyclization agent like cyanuric chloride to form the benzoxazinone ring .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazinone moiety allows for nucleophilic substitution reactions, where nucleophiles can attack specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoxazinone compounds .
Scientific Research Applications
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazinone moiety can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Similar in structure to benzoxazinones but with a nitrogen atom in place of the oxygen atom in the ring.
Benzoxazoles: Contain a benzene ring fused to an oxazole ring, differing in the position of the nitrogen atom.
Benzothiazoles: Feature a benzene ring fused to a thiazole ring, with sulfur replacing the oxygen atom.
Uniqueness
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of both the benzoxazinone and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17(16-6-3-11-25-16)20-13-9-7-12(8-10-13)18-21-15-5-2-1-4-14(15)19(23)24-18/h1-11H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWAVRRKBKFWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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